Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate
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Overview
Description
Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorophenyl groups and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4,6-bis(4-chlorophenyl)-3-cyanopyridine with methyl thioacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) disulfide: Shares the chlorophenyl groups but differs in the overall structure and properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar in terms of having a heterocyclic core but differ in functional groups and applications.
Pyrazoline analogs: Contain nitrogen atoms in a five-membered ring, offering different pharmacological activities.
Uniqueness
Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate is unique due to its specific combination of functional groups and the resulting chemical properties
Biological Activity
Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features a unique structure characterized by:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Thioether Linkage : An important functional group that contributes to its reactivity.
- Chlorinated Phenyl Groups : These groups enhance the compound's biological activity and stability.
The molecular formula of this compound is C₂₁H₁₈Cl₂N₂OS, with a molecular weight of approximately 429.32 g/mol.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : The presence of the cyanopyridine moiety is linked to various antimicrobial effects. Studies indicate that compounds with similar structures can inhibit bacterial growth effectively.
- Anticancer Properties : Research has shown that derivatives of cyanopyridine exhibit significant inhibition of cancer cell proliferation. For instance, related compounds have demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines, suggesting potential for further development in cancer therapeutics .
Table 1: Comparison of Biological Activities
Compound Name | Biological Activity | IC₅₀ (μM) | Unique Features |
---|---|---|---|
This compound | Antimicrobial, Anticancer | TBD | Contains thioether and chlorinated phenyl groups |
Methyl 3-cyanopyridine | Antimicrobial | TBD | Simpler structure |
Bis(4-chlorophenyl)thioacetamide | Anticancer | TBD | Different functional group |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways, inhibiting their activity.
- Receptor Binding : It can interact with cellular receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study involving a related cyanopyridine derivative demonstrated significant inhibition of the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 0.126 μM. This suggests a promising therapeutic window for targeting aggressive cancer types .
- Antimicrobial Effects : Another investigation highlighted the antimicrobial properties against various bacterial strains, showcasing the potential application in treating infections caused by resistant bacteria.
Properties
Molecular Formula |
C21H14Cl2N2O2S |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
methyl 2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-27-20(26)12-28-21-18(11-24)17(13-2-6-15(22)7-3-13)10-19(25-21)14-4-8-16(23)9-5-14/h2-10H,12H2,1H3 |
InChI Key |
VKVJKVSVXVETJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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